

Application Notes and Protocols for WAY-208466 in Primary Neurons

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Compound of Interest

Compound Name: WAY 208466

Cat. No.: B1625109

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These application notes provide a comprehensive guide for the in vitro application of WAY-208466, a selective 5-HT6 receptor agonist, on primary neuronal cultures. The protocols outlined below are based on established methodologies for neuronal cell culture and analysis, adapted for the investigation of WAY-208466's effects on neuronal viability, synaptic protein expression, and intracellular calcium signaling.

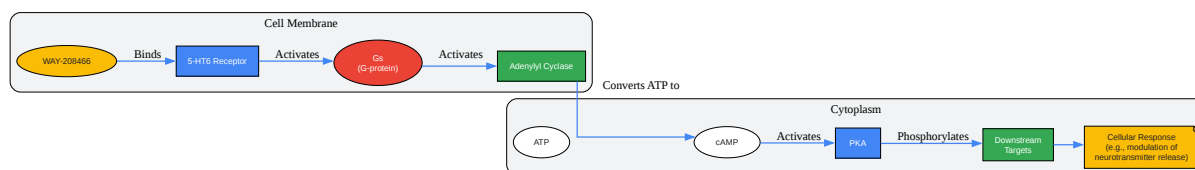
Introduction to WAY-208466

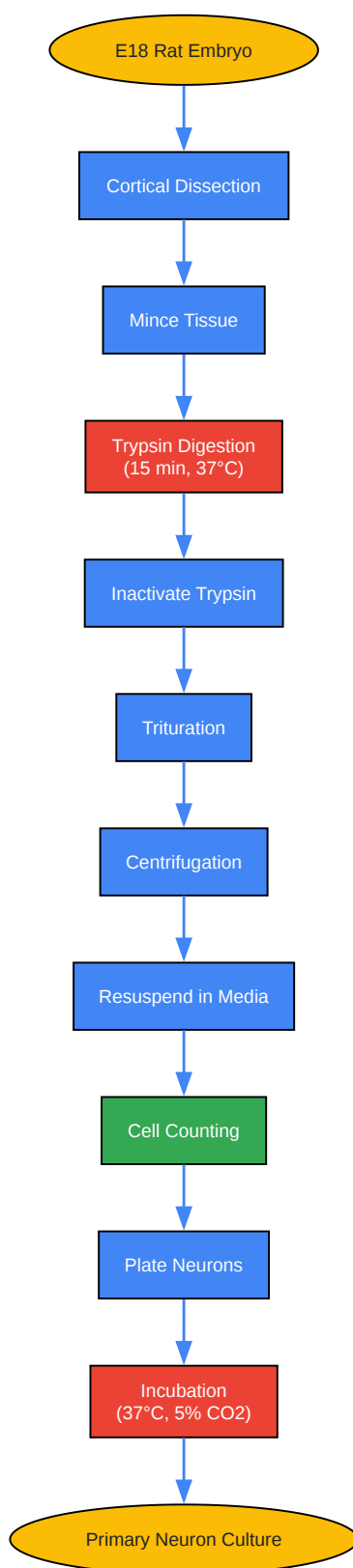
WAY-208466 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in regions associated with cognition, learning, and memory, such as the hippocampus and cortex. Activation of the 5-HT6 receptor is known to modulate the release of various neurotransmitters, including GABA and glutamate, suggesting its potential role in regulating neuronal excitability and synaptic plasticity. Due to its pharmacological profile, WAY-208466 is a valuable tool for investigating the therapeutic potential of targeting the 5-HT6 receptor for neurological and psychiatric disorders.

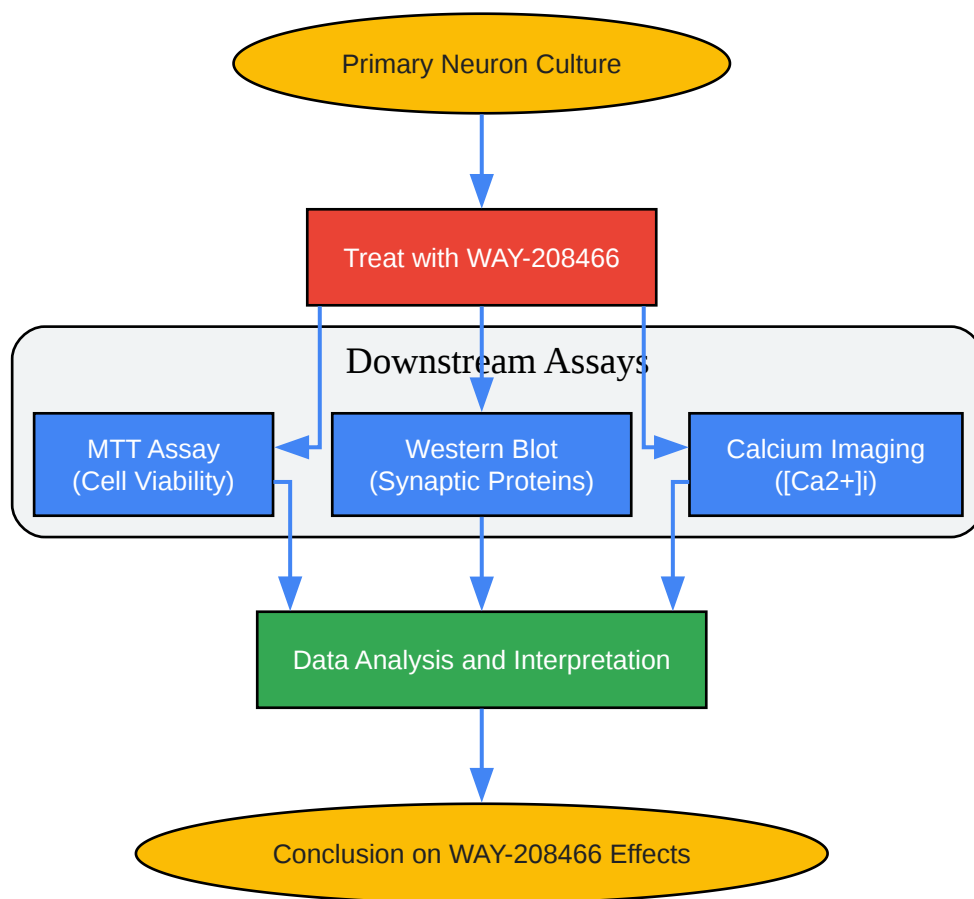
Mechanism of Action and Signaling Pathway

WAY-208466 acts as an agonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Upon binding of WAY-208466, the receptor activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.

This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and ion channels, ultimately influencing neuronal function.







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